molecular formula C27H23NOS B7782489 N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline

N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline

Cat. No.: B7782489
M. Wt: 409.5 g/mol
InChI Key: PFGJRJIAMRJJFU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline is an organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound features a thioxanthene core, which is a tricyclic structure, and is substituted with a methoxybenzyl group and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.

    Substitution Reactions: The methoxybenzyl group and the aniline group can be introduced through nucleophilic substitution reactions. Common reagents for these reactions include methoxybenzyl chloride and aniline, respectively.

    Reaction Conditions: These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

    Substitution: The methoxy and aniline groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or aniline moieties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thioxanthene derivatives.

    Medicine: Potential use as an antipsychotic agent due to its structural similarity to other thioxanthene-based drugs.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The thioxanthene core is known to interact with dopamine receptors, which could explain its potential antipsychotic effects. The methoxybenzyl and aniline groups may also contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Chlorprothixene: Another thioxanthene derivative used as an antipsychotic.

    Flupenthixol: A thioxanthene-based drug with similar pharmacological properties.

    Thiothixene: Another compound in the thioxanthene class with antipsychotic activity.

Uniqueness

N-(4-methoxybenzyl)-4-(9H-thioxanthen-9-yl)aniline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthene derivatives. The presence of the methoxybenzyl group could enhance its lipophilicity and ability to cross biological membranes, while the aniline group might influence its binding interactions with molecular targets.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(9H-thioxanthen-9-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NOS/c1-29-22-16-10-19(11-17-22)18-28-21-14-12-20(13-15-21)27-23-6-2-4-8-25(23)30-26-9-5-3-7-24(26)27/h2-17,27-28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGJRJIAMRJJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C3C4=CC=CC=C4SC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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